molecular formula C8H18N2 B3021749 [1-(Aminomethyl)cyclohexyl]methanamine CAS No. 4441-55-8

[1-(Aminomethyl)cyclohexyl]methanamine

Cat. No.: B3021749
CAS No.: 4441-55-8
M. Wt: 142.24 g/mol
InChI Key: XZAHJRZBUWYCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Aminomethyl)cyclohexyl]methanamine, a cyclohexane-based diamine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol, serves as a valuable building block in organic synthesis and chemical research . This compound, appearing as a liquid, features two primary amine groups attached to a cyclohexyl ring, which allows it to participate in a wide range of chemical reactions, particularly as a precursor for more complex molecules . Its structure contributes to polar characteristics, influencing its solubility; it is expected to be soluble in polar solvents like water and alcohols but to have limited solubility in non-polar solvents such as hexane . As a life science reagent, its primary value lies in its role as a chemical intermediate. Diamines of this nature are commonly employed in the synthesis of pharmaceuticals and agrochemicals, where they provide a rigid cyclohexyl backbone to the target molecule . Furthermore, the compound is a subject of structural and process research, as evidenced by its inclusion in patents covering isomerization methods for bis(aminomethyl)cyclohexane derivatives, highlighting the industrial and academic interest in optimizing its production and application . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this chemical is classified as hazardous. It requires careful handling and must be stored at 4°C . Refer to the safety data sheet for comprehensive hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAHJRZBUWYCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275717
Record name bis (aminomethyl) cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36510-95-9
Record name bis (aminomethyl) cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contemporary Nomenclature and Structural Derivatives

[1-(Aminomethyl)cyclohexyl]methanamine, systematically named according to IUPAC conventions, is also recognized by other names such as 1,1-bis(aminomethyl)cyclohexane. Its Chemical Abstracts Service (CAS) Registry Number is 4441-55-8 . The core structure consists of a cyclohexane (B81311) ring where one carbon atom is bonded to two aminomethyl (-CH₂NH₂) groups.

The reactivity of the primary amine groups allows for the straightforward synthesis of a variety of structural derivatives. These modifications are crucial for tailoring the molecule's properties for specific applications. Common derivatives include:

N-Alkylated derivatives: One or both amine groups can be alkylated to introduce different alkyl chains, such as in [1-(Aminomethyl)cyclohexyl]dimethylamine (CAS No: 41806-09-1). pharmaffiliates.com

N-Acylated derivatives: Reaction with acylating agents yields amides, altering the electronic and steric properties of the molecule.

N-Boc protected derivatives: The use of the tert-butyloxycarbonyl (Boc) protecting group, as seen in (1-Aminomethylcyclohexyl)carbamic acid tert-butyl ester (CAS No: 864943-63-5), is a common strategy in multi-step organic synthesis to selectively react one amine group while the other is masked. sigmaaldrich.com

These derivatives play a pivotal role in expanding the utility of the parent compound in various research areas.

Table 1: Basic Properties of this compound

Property Value
CAS Number 4441-55-8 biosynth.com
Molecular Formula C₈H₁₈N₂ biosynth.com
Molecular Weight 142.24 g/mol biosynth.com
Boiling Point 108 °C biosynth.com

| Density | 0.921 g/cm³ biosynth.com |

Historical Context and Evolution in Chemical Synthesis

The synthesis of diamines has been a subject of extensive research for over a century, driven by their importance as monomers in the polymer industry. nih.gov While the synthesis of vicinal (1,2-), 1,3-, and 1,4-diamines is well-established, the preparation of geminal (1,1-) diamines, such as [1-(Aminomethyl)cyclohexyl]methanamine, has presented unique challenges.

Historically, the synthesis of geminal diamines was often hampered by the instability of the aminal functional group, which is prone to hydrolysis. Early methods for the synthesis of 1,1-diamines often involved the reaction of ketones or aldehydes with an excess of ammonia (B1221849) or primary amines, but these reactions were often low-yielding and not broadly applicable.

The development of more robust synthetic strategies has been a gradual process. Key advancements in the synthesis of cycloaliphatic diamines, including isomers of bis(aminomethyl)cyclohexane, have often relied on the catalytic hydrogenation of corresponding dinitriles or the amination of diols. For instance, a common industrial route to produce mixtures of 1,3- and 1,4-bis(aminomethyl)cyclohexane involves the catalytic hydrogenation of m-xylylenediamine. wikipedia.org

Reduction of 1,1-dinitriles: The catalytic hydrogenation of cyclohexane-1,1-dicarbonitrile would provide a direct route to the target diamine.

Amination of 1,1-diols or their derivatives: The conversion of cyclohexane-1,1-dimethanol to the corresponding diamine via catalytic amination is another plausible pathway.

Multi-component reactions: Modern synthetic chemistry has seen the rise of powerful multi-component reactions that can efficiently construct complex molecules in a single step.

The evolution of these synthetic methods has been driven by the need for more efficient, selective, and environmentally benign processes, making compounds like this compound more accessible for research and industrial applications.

Table 2: Key Research Findings on the Synthesis of Related Diamines

Research Finding Significance
Catalytic hydrogenation of xylylenediamines to produce bis(aminomethyl)cyclohexanes. wikipedia.org Established a viable industrial route for related cycloaliphatic diamines.
Development of catalytic C-H amination for the preparation of 1,2-diamines. nih.govresearchgate.net Showcases modern approaches to C-N bond formation, potentially adaptable for gem-diamines.

Coordination Chemistry of 1 Aminomethyl Cyclohexyl Methanamine

Complexation with Transition Metals

Following an extensive search of scientific literature, no specific research articles, structural data, or detailed synthetic procedures were found for mononuclear Platinum(II) coordination compounds involving [1-(Aminomethyl)cyclohexyl]methanamine as a ligand.

There is no available scientific literature detailing the synthesis, structure, or properties of dinuclear Platinum(II) complexes in which this compound acts as a bridging or terminal ligand.

Limited information is available regarding Platinum(IV) coordination compounds of this compound, referred to in some literature as 1,1-bis(aminomethyl)cyclohexane (AMCH). A 1993 study by Khokhar et al. reported the synthesis of a Platinum(IV) tellurate (B1236183) complex. The synthesis involved the oxidation of the corresponding amine platinum(II) tellurate complex. The resulting Platinum(IV) complex was characterized by elemental analysis and IR spectroscopy. However, detailed structural data, such as crystal structures or extensive spectroscopic analysis, are not provided in the publication. The study focused on the antitumor activity of a series of amine platinum(II) and (IV) tellurate complexes. chemrxiv.org

No specific research has been published on the synthesis, structure, or characterization of Palladium(II) coordination compounds with this compound.

There is no available research literature on the formation or characterization of Rhodium(II,II) coordination compounds, such as paddlewheel complexes, with this compound.

Other Metal Ion Coordination

The coordination chemistry of this compound has been significantly explored with platinum(II). Research on the antitumor agent spiroplatin (B1619557), which is formally known as aqua[1,1-bis(aminomethyl)cyclohexane]sulphatoplatinum(II), reveals a complex series of equilibria in aqueous solutions. nih.gov These studies demonstrate that the [1,1-bis(aminomethyl)cyclohexane]platinum(II) moiety can coordinate with a variety of other ligands depending on the solution's composition. nih.gov

In aqueous environments, spiroplatin can undergo hydrolysis and other ligand exchange reactions to form a range of species. These include the diaqua, monoaquamonosulphato, monoaquamonochloro, and dichloro complexes. nih.gov Furthermore, under certain conditions, hydroxo-bridged dimeric complexes of [1,1-bis(aminomethyl)cyclohexane]platinum(II) can be formed. nih.gov This reactivity highlights the versatility of the platinum center coordinated by the this compound ligand, allowing it to interact with water, sulfate, chloride, and hydroxide (B78521) ions. While detailed studies on this specific ligand with other metal ions are not extensively documented in the reviewed literature, research on structurally related compounds, such as gabapentin, has shown coordination with cobalt and nickel. researchgate.net

Ligand Design and Coordination Properties

Denticity is a term that describes the number of donor atoms in a single ligand that bind to the central metal ion in a coordination complex. libretexts.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.org Ligands that bind to a metal ion through more than one donor atom are also known as chelating agents. libretexts.org

This compound functions as a classic bidentate chelating ligand. It coordinates to a metal center through the lone pairs of electrons on the nitrogen atoms of its two primary amine groups. This chelation results in the formation of a stable six-membered ring structure that includes the metal atom (M-N-CH₂-C₁-CH₂-N). The formation of such chelate rings is generally thermodynamically favorable, leading to more stable complexes compared to those formed with analogous monodentate ligands.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the properties and reactivity of metal complexes. numberanalytics.com The rigid structure of the cyclohexane (B81311) ring in this compound imposes significant conformational constraints on the resulting metal complexes. Since both aminomethyl groups are attached to the same carbon atom (a gem-dinitrogen substitution pattern), the ligand itself does not possess the cis/trans isomerism that is characteristic of 1,2- or 1,4-disubstituted cyclohexane ligands. nih.govnih.gov

The two primary amine groups of this compound are σ-donors and are considered strong-field ligands. According to Ligand Field Theory, such ligands cause a relatively large energy splitting of the metal's d-orbitals, which is often denoted as Δ (the ligand field splitting parameter). youtube.com For square planar d⁸ metal ions like Pt(II), this large splitting results in a low-spin electronic configuration, where the electrons preferentially pair up in the lower energy d-orbitals.

The trans-influence refers to the effect of a coordinated ligand on the length of the bond trans (opposite) to it. This is a ground-state, thermodynamic phenomenon. Amine ligands typically exert a moderate trans-influence. In a square planar complex such as [Pt(1,1-bis(aminomethyl)cyclohexane)Cl₂], the Pt-Cl bonds are positioned trans to the Pt-N bonds. The moderate trans-influence of the amine groups would result in a predictable Pt-Cl bond length, which would be different if a ligand with a stronger trans-influence, such as a phosphine, were present instead of an amine.

Spectroscopic Characterization of Metal Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of metal complexes in solution.

¹H NMR: In the ¹H NMR spectrum of a metal complex of this compound, the protons on the cyclohexane ring are expected to produce a set of complex, overlapping multiplets, typically in the range of 1.0–2.0 ppm. docbrown.info The protons of the two aminomethyl (-CH ₂-N) groups, which become equivalent upon chelation, would appear as a distinct signal that is shifted downfield from its position in the free ligand due to the deshielding effect of the metal center. The amine protons (NH ₂) would also be observable, and in platinum complexes, they may exhibit coupling to the ¹⁹⁵Pt nucleus, although these signals can be broadened by quadrupolar effects from ¹⁴N or undergo exchange with deuterated solvents. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the ligand. Distinct signals are expected for the quaternary carbon (C1), the aminomethyl carbons (-C H₂-N), and the different carbons of the cyclohexane ring (C2/C6, C3/C5, C4), with their exact chemical shifts depending on the conformation. chemicalbook.com Upon coordination to a metal, the aminomethyl carbon signal, in particular, would show a noticeable downfield shift, providing clear evidence of complex formation.

¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus is NMR-active (spin I=1/2, 33.8% natural abundance) and is exceptionally sensitive to its coordination environment. huji.ac.ilresearchgate.net The chemical shift of ¹⁹⁵Pt spans a very wide range (over 13,000 ppm), making it a highly diagnostic tool for characterizing platinum complexes. wikipedia.org The specific chemical shift value for a this compound platinum complex would be indicative of the other ligands in the coordination sphere. For instance, the ¹⁹⁵Pt chemical shift for the dichloro species, [Pt(ligand)Cl₂], would differ significantly from that of the diaqua species, [Pt(ligand)(H₂O)₂]²⁺, or the hydroxo-bridged dimer. nih.gov This sensitivity allows for the detailed study of ligand substitution reactions and speciation in solution. wikipedia.org

Interactive Table: Expected NMR Spectroscopic Features for a [Pt(1-(Aminomethyl)cyclohexyl)methanamine)Cl₂] Complex

NucleusSignal GroupExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹HCyclohexane (-CH₂-)~1.0 - 2.0Multiplets (overlapping)Broad signals due to complex spin-spin coupling and conformational dynamics.
¹HAminomethyl (-CH₂-N)~2.5 - 3.5Singlet or MultipletDownfield shift upon coordination. May show satellites from coupling to ¹⁹⁵Pt.
¹HAmine (-NH₂)~4.0 - 5.5Broad singletPosition is solvent-dependent and may exchange with D₂O. May show satellites from coupling to ¹⁹⁵Pt.
¹³CCyclohexane (C2-C6)~20 - 40Multiple signalsNumber of signals depends on conformational symmetry.
¹³CQuaternary (C1)~35 - 45SingletThe carbon atom to which the aminomethyl groups are attached.
¹³CAminomethyl (-CH₂-N)~45 - 55SingletDownfield shift upon coordination. May show coupling to ¹⁹⁵Pt.
¹⁹⁵PtPlatinum center~ -2000 to -2500SingletChemical shift is highly sensitive to the coordination sphere (N₂Cl₂ donor set).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering valuable information about the functional groups present and the nature of chemical bonds. In the context of coordination chemistry, IR spectroscopy is instrumental in confirming the coordination of a ligand to a metal center by observing shifts in the vibrational frequencies of the ligand's functional groups upon complexation.

For a diamine ligand such as this compound, the most informative regions of the IR spectrum are those corresponding to the N-H and C-N stretching and bending vibrations. In the free ligand, the N-H stretching vibrations of the primary amine groups are typically observed in the range of 3300-3500 cm⁻¹. Upon coordination to a metal ion, the electron density from the nitrogen atoms is donated to the metal, leading to a weakening of the N-H bonds. This weakening results in a shift of the N-H stretching frequencies to lower wavenumbers (a redshift). The magnitude of this shift can provide qualitative insights into the strength of the metal-nitrogen (M-N) bond.

Table 1: Expected Characteristic IR Vibrational Frequencies for this compound and its Metal Complexes

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)
ν(N-H)~3300-3500Lower frequency shift
δ(NH₂)~1590-1650Shift upon coordination
ν(C-N)~1020-1250Shift upon coordination
ν(M-N)Not applicable~400-600

Note: The exact positions of the vibrational bands can vary depending on the specific metal ion, the counter-ion, and the solid-state packing of the complex.

Mass Spectrometry Techniques (e.g., FAB-MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of compounds. In coordination chemistry, soft ionization techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are particularly useful for characterizing intact coordination complexes, which can be prone to fragmentation under harsher ionization methods.

FAB-MS analysis of coordination compounds of this compound would be expected to show a prominent molecular ion peak ([M]⁺) or pseudomolecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺), corresponding to the intact complex cation. The isotopic distribution pattern of these peaks can be used to confirm the identity and number of metal atoms present in the complex, as many transition metals have characteristic isotopic signatures.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for coordination complexes include the sequential loss of ligands, counter-ions, or solvent molecules. For complexes of this compound, fragmentation might involve the loss of one or both aminomethyl arms or cleavage of the cyclohexane ring, although the latter is generally less facile. The analysis of these fragment ions can help to elucidate the connectivity and coordination mode of the ligand.

Table 2: Hypothetical FAB-MS Data for a Generic [M(L)Cl₂] Complex (L = this compound)

m/z ValueAssignment
[M(C₈H₁₈N₂)Cl₂]⁺Molecular ion
[M(C₈H₁₈N₂)Cl]⁺Loss of a chloride ligand
[M(C₈H₁₈N₂)]⁺Loss of two chloride ligands
[C₈H₁₈N₂ + H]⁺Protonated free ligand

Note: The observed m/z values would depend on the specific metal (M) used.

X-ray Crystallographic Analysis of Coordination Compounds

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of coordination compounds. For complexes of this compound, these studies would reveal the precise coordination environment around the metal center. The ligand is expected to act as a bidentate chelating agent, forming a stable chelate ring with the metal ion.

The conformation of the cyclohexane ring (typically a chair conformation) and the orientation of the aminomethyl substituents would be clearly elucidated. Key structural parameters that would be determined include:

M-N bond lengths: These provide a direct measure of the strength of the coordination bond.

Coordination number and geometry: The number of donor atoms bonded to the metal and their spatial arrangement (e.g., octahedral, square planar, tetrahedral) would be determined.

Intermolecular interactions: Hydrogen bonding involving the amine protons and any counter-ions or solvent molecules would be identified, providing insight into the crystal packing.

Table 3: Representative Crystallographic Parameters for a Hypothetical Octahedral Metal Complex with a Diamine Ligand

ParameterTypical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
M-N Bond Length (Å)2.0 - 2.2
N-M-N Bite Angle (°)85 - 95
Coordination GeometryDistorted Octahedral

Anomalous Wide Angle X-ray Scattering (AWAXS) and Small Angle X-ray Scattering (SAXS) are advanced X-ray scattering techniques that can provide structural information beyond that obtained from single-crystal diffraction, particularly for materials that are not fully crystalline or possess hierarchical structures.

AWAXS can be used to obtain element-specific information about the local coordination environment of the metal ions in both crystalline and amorphous materials. By tuning the X-ray energy to be near the absorption edge of the metal atom, the scattering from that specific element is enhanced, allowing for the determination of metal-ligand bond distances and coordination numbers even in complex or disordered systems.

SAXS is used to probe larger-scale structures, on the order of nanometers to micrometers. In the context of the coordination chemistry of this compound, SAXS could be employed to study the formation of coordination polymers or metal-organic frameworks (MOFs). If the ligand bridges between multiple metal centers to form extended networks, SAXS could provide information about the size, shape, and ordering of these supramolecular assemblies in solution or in the solid state. These techniques would be particularly valuable for characterizing any nanoscale ordering or porosity within materials derived from this ligand.

Reaction Mechanisms and Chemical Transformations Involving 1 Aminomethyl Cyclohexyl Methanamine

Ligand Exchange Kinetics and Thermodynamic Profiles in Metal Complexes

[1-(Aminomethyl)cyclohexyl]methanamine readily forms chelate complexes with various transition metals, acting as a bidentate ligand. The kinetics and thermodynamics of ligand exchange in these complexes are crucial for understanding their stability and reactivity. While specific studies detailing the kinetic parameters for this exact ligand are not extensively documented, the mechanisms can be inferred from extensive research on analogous platinum(II) and other transition metal complexes.

Ligand exchange reactions in square-planar d⁸ metal complexes, such as those of Pt(II), typically proceed via an associative mechanism . This mechanism involves the approach of an incoming ligand (Y) to the metal complex, forming a five-coordinate trigonal bipyramidal intermediate. Subsequently, the leaving ligand (X) departs, restoring the square-planar geometry.

The rate of this two-step process is influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the steric hindrance around the metal center. The rigid cyclohexane (B81311) backbone and the gem-dimethyl bridge equivalent in this compound create a specific steric profile that influences the approach of incoming ligands and the stability of the five-coordinate intermediate.

The thermodynamic profile is dictated by the relative bond strengths of the metal-ligand bonds and solvation energies. The chelate effect, resulting from the formation of a stable ring structure upon coordination of the diamine, provides significant thermodynamic stability to the complex, generally leading to a negative Gibbs free energy of formation.

Table 1: General Activation Parameters for Ligand Exchange in Pt(II) Amine Complexes

Reaction Step Typical ΔH‡ (kJ/mol) Typical ΔS‡ (J/mol·K) Mechanism Type
Solvent Association 40 - 60 -80 to -120 Associative
Ligand Substitution 50 - 100 -40 to -100 Associative

Note: This table represents typical values for Pt(II) complexes with amine ligands and is intended for illustrative purposes. Specific values for this compound complexes would require experimental determination.

Nucleophilic Addition Reactions and Amidination Processes

The primary amine groups of this compound are effective nucleophiles, capable of participating in a variety of nucleophilic addition reactions. A hallmark reaction is the addition to carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases.

The reaction mechanism proceeds in two main stages under mild acid catalysis. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. In the second stage, the carbinolamine is protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product (C=N). Given that the starting material is a diamine, reaction with two equivalents of a carbonyl compound can lead to the formation of a di-imine.

Amidination Processes

Amidines are functional groups characterized by the R-C(NR')NR'' structure. This compound can be converted into bis-amidine derivatives through several synthetic routes. A common method is the nucleophilic addition of the amine to a nitrile (R-C≡N). This reaction often requires activation of the nitrile with a Lewis acid or is performed under high temperature. sciforum.net The amine attacks the nitrile carbon, and subsequent proton transfers lead to the amidine. mdpi.com

Another established route is the reaction of the diamine with an imidate ester or an N,N-dimethylacetamide dimethyl acetal. organic-chemistry.org The amine displaces the alkoxy or dimethylamine (B145610) group to form the thermodynamically more stable amidine. These processes allow for the incorporation of the diamine's structural motif into more complex molecules with applications in medicinal chemistry and as ligands. sciforum.netresearchgate.net

Hydrolysis Reactions of Metal-Diamine Complexes

Metal complexes of this compound, particularly those of platinum(II), can undergo hydrolysis, a reaction critical to the mechanism of action for platinum-based anticancer drugs. Hydrolysis, or aquation, is a ligand substitution reaction where a ligand in the coordination sphere is replaced by a water molecule.

For a square-planar complex like [Pt(diamine)Cl₂], hydrolysis occurs in a stepwise manner. The low chloride concentration inside cells compared to the bloodstream facilitates this process.

First Hydrolysis: One chloride ligand is slowly replaced by a water molecule, forming a monoaqua, monochloro cationic complex: [Pt(diamine)Cl(H₂O)]⁺.

Second Hydrolysis: The second chloride ligand is replaced by another water molecule, yielding the diaqua complex: [Pt(diamine)(H₂O)₂]²⁺.

These aqua complexes are the chemically reactive species that can then bind to biological nucleophiles like DNA. The rate of hydrolysis is influenced by pH, temperature, and the identity of the non-leaving amine ligand. The coordinated water molecules are acidic and can deprotonate to form hydroxo complexes, which can exist in equilibrium with the aqua species.

Table 2: Typical pKa Values for Coordinated Water in Pt(II) Amine Aqua Complexes

Complex Type pKa Range
Monoaqua Complex [Pt(diamine)Cl(H₂O)]⁺ 6.5 - 7.5
Diaqua Complex [Pt(diamine)(H₂O)₂]²⁺ 5.0 - 6.0 (pKa1), 7.0 - 8.0 (pKa2)

Note: These values are representative of typical Pt(II)-diamine complexes and demonstrate the increased acidity of coordinated water compared to free water (pKa ≈ 15.7).

Cyclization and Macrocycle Formation Reactions

The bifunctional nature of this compound makes it an ideal component for the synthesis of macrocycles. By reacting the diamine with a bifunctional electrophile, large ring structures can be formed.

A prominent example is the [2+2] condensation with a dicarbonyl compound, such as a dialdehyde (B1249045) or diketone. Under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, the diamine and dicarbonyl compound can form a large macrocyclic Schiff base (a tetraimine macrocycle). The reaction proceeds through the nucleophilic addition of the amine groups to the carbonyl carbons, followed by the elimination of water.

The resulting macrocyclic imine can often be isolated or used in situ for further transformations. A common subsequent step is the reduction of the imine double bonds to single bonds, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This transformation yields a more stable and flexible saturated macrocyclic polyamine, which can serve as a powerful chelating agent for various metal ions.

Polymerization Mechanisms and Oligomerization Studies

This compound can act as a monomer in step-growth polymerization to produce various polymers, such as polyamides and polyureas. wikipedia.org This type of polymerization involves the stepwise reaction between bifunctional or multifunctional monomers. libretexts.org

Polyamide Synthesis: In a polycondensation reaction with a diacyl chloride (e.g., adipoyl chloride), this compound can form a polyamide. The mechanism is a repeated nucleophilic acyl substitution. The amine group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of hydrogen chloride (HCl) and forming a stable amide bond. youtube.com Since both monomers are bifunctional, this process repeats to build a long polymer chain. An HCl scavenger, such as pyridine (B92270) or triethylamine, is typically added to neutralize the acidic byproduct.

Polyurea Synthesis: Similarly, the diamine can react with a diisocyanate (e.g., toluene (B28343) diisocyanate or methylene (B1212753) diphenyl diisocyanate) in a polyaddition reaction to form a polyurea. The mechanism involves the nucleophilic attack of the amine's lone pair on the highly electrophilic carbon of the isocyanate group (-N=C=O). This reaction is typically very fast and exothermic, forming a urea (B33335) linkage (-NH-CO-NH-) without the elimination of a small molecule. rsc.orgnih.gov The resulting polyureas often exhibit strong hydrogen bonding between chains, leading to materials with high strength and thermal stability. semnan.ac.ir

The rigid cyclohexyl backbone of the diamine monomer would be incorporated into the polymer chain, influencing the material's properties, such as its glass transition temperature, crystallinity, and mechanical strength.

Polymer Chemistry and Materials Science Applications of 1 Aminomethyl Cyclohexyl Methanamine

Role in the Synthesis of Polymeric Ionic Compounds

The bifunctional nature of [1-(Aminomethyl)cyclohexyl]methanamine, with its two primary amine groups, makes it a suitable monomer for step-growth polymerization to produce various polymeric structures, including those with ionic functionalities.

Imidazolium-containing polymers, a class of polyionic liquids (PILs), have garnered significant interest for applications in materials science and biology. elsevierpure.com The synthesis of these polymers can be achieved through various methods, including the poly-Radziszewski reaction, which utilizes diamines as key monomers. thieme-connect.comresearchgate.net This one-pot synthesis is an efficient method for producing polyimidazolium salts. researchgate.net While specific studies detailing the use of this compound in this reaction are not prevalent, the general mechanism involves the reaction of a diamine, a dicarbonyl compound, an aldehyde, and an acid. The flexibility of the diamine backbone, such as that provided by the cyclohexane (B81311) ring, can influence the glass transition temperature of the resulting polymer. researchgate.net

Another approach to synthesizing imidazolium-based cationic polypeptides involves ring-opening polymerization initiated by diamines. nih.gov This method allows for the creation of polymers with imidazolium (B1220033) pendants that can exhibit thermoresponsive properties. nih.gov The choice of diamine initiator can influence the molecular weight and the linkage groups in the main polymer chain, thereby tuning the material's properties. nih.gov

Table 1: Synthetic Routes to Imidazolium-Containing Polymers Utilizing Diamines

Polymerization Method Monomers Key Features
Poly-Radziszewski Reaction Diamine, Dicarbonyl Compound, Aldehyde, Acid One-pot synthesis; produces polyimidazolium salts; diamine structure affects thermal properties. thieme-connect.comresearchgate.net

Comb polymers, which consist of a polymer backbone with polymeric side chains, can be synthesized using various techniques, including reversible addition–fragmentation chain-transfer (RAFT) polymerization and cationic ring-opening polymerization (CROP). rsc.org These methods allow for the creation of well-defined macromolecular structures. rsc.orgresearchgate.net

While direct synthesis of comb polymers using this compound is not extensively documented, its bifunctional nature allows for its potential incorporation into such architectures. For example, it could be used to create a polyamide or polyimide backbone from which side chains could be grown, or it could be used to link pre-synthesized polymer chains together. The structure of the resulting comb polymer, including grafting density and side-chain length, can be tailored to achieve specific properties for various applications. researchgate.net

In step-growth polymerizations, such as those used to create polyamides or polyimides from diamines, controlling the molecular weight is crucial for achieving desired material properties. researchgate.net The molecular weight can be controlled by adjusting the stoichiometry of the reacting monomers. An excess of one monomer, such as the diamine, can limit the final molecular weight.

In reversible addition–fragmentation chain-transfer (RAFT) polymerization, the metered addition of chain transfer agents (CTAs) is a method used to precisely control the molecular weight distribution (MWD) of the resulting polymers. nsf.gov While this compound is not a CTA, understanding these control mechanisms is essential in polymer synthesis. In polymerizations involving this diamine, controlling reaction parameters such as monomer concentration and molar ratios is key to achieving high molecular weight polymers. researchgate.net

Integration into Advanced Polymer Formulations

This compound is a valuable component in the formulation of advanced polymers like polyamides and polyimides due to the desirable properties it imparts.

Polyamides : This diamine can be condensed with dicarboxylic acids to form polyamides. google.com The incorporation of the cyclohexane ring from the diamine can enhance the thermal and hydrolytic stability of the resulting polyamide. google.com Polyamides derived from cyclohexane-based diamines can exhibit high crystalline melting points, making them suitable for applications requiring high thermal resistance. google.com

Polyimides : Polyimides are known for their exceptional thermal stability. vt.edu this compound can be used as the diamine component in the synthesis of polyimides, reacting with dianhydrides. google.com It has also been effectively used as a cross-linking agent for the chemical modification of existing polyimide membranes, which can improve gas transport properties and resistance to plasticization. researchgate.net

Polyurethanes : In the synthesis of nonisocyanate polyurethanes (NIPUs), diamines are reacted with bis(cyclic carbonates). nih.govrsc.org this compound has been used in these reactions to create poly(hydroxyurethane)s. nih.govresearchgate.net It can also be used to produce isocyanates, which are key precursors for conventional polyurethanes. guidechem.comgoogle.com

Utilization in Chemical Coating and Binder Technologies

This compound is widely used as a curing agent (or hardener) for epoxy resins, which are common binder systems in protective coatings. guidechem.comdeshangchemical.comthreebond.co.jpwipo.int

As an amine curing agent, it reacts with the epoxy groups of the resin, leading to a cross-linked, three-dimensional network. threebond.co.jp This process transforms the liquid resin into a hard, durable solid. The cycloaliphatic structure of this diamine contributes to several desirable properties in the cured epoxy, including:

Good Toughness guidechem.com

Excellent Resistance to Yellowing guidechem.com

Fast Curing Speed , even at room temperature. guidechem.comthreebond.co.jp

Good Chemical Resistance guidechem.com

These properties make it suitable for applications such as industrial and protective coatings, floor paints, and civil engineering adhesives. guidechem.comdeshangchemical.com The use of specific amine curing agents can sometimes lead to surface defects like blushing or blooming under high humidity conditions; however, formulation adjustments and the use of modified amine hardeners can mitigate these issues. researchgate.net

Cross-linking and Monomer Applications in Polymer Synthesis

The two primary amine groups of this compound allow it to function both as a monomer for linear polymer synthesis and as a cross-linking agent to create networked polymer structures.

As a monomer , it is a fundamental building block for various polymers, including:

Polyamides google.com

Polyimides google.com

Polyurethanes (via isocyanate synthesis or NIPU routes) nih.govgoogle.com

Polyenaminones nih.gov

As a cross-linking agent , it is used to modify and enhance the properties of existing polymers. A key application is the cross-linking of polyimide membranes for gas separation. researchgate.net This modification can improve the membrane's selectivity and resistance to plasticization by CO2 at high pressures. researchgate.net The cross-linking process involves the opening of the imide rings by the diamine. researchgate.net It is also used in the formation of fiber-based membranes for CO2 separation. The crosslinking density, which can be controlled by the concentration of the diamine, influences the final properties of the polymer network. ku.edumdpi.com

Table 2: Summary of Monomer and Cross-linking Applications

Application Polymer System Resulting Properties/Function
Monomer Polyamides Enhanced thermal and hydrolytic stability. google.com
Polyimides High thermal stability. google.com
Nonisocyanate Polyurethanes Forms poly(hydroxyurethane)s. nih.gov
Cross-linking Agent Polyimide Membranes Improved gas selectivity and plasticization resistance. researchgate.net

Theoretical and Computational Chemistry of 1 Aminomethyl Cyclohexyl Methanamine and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structures of atoms and molecules. als-journal.comjmchemsci.com This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. jussieu.fr DFT calculations, often employing hybrid functionals like B3LYP, are widely used for geometrical optimization to find the lowest energy conformation of a molecule. als-journal.comnih.gov

For [1-(Aminomethyl)cyclohexyl]methanamine, DFT calculations can predict key geometrical parameters. The cyclohexane (B81311) ring is known to adopt a stable chair conformation. nih.gov The optimization process involves systematically adjusting the atomic coordinates to minimize the total energy of the molecule, resulting in a stable, optimized structure. arxiv.org From this optimized geometry, various electronic properties can be derived, such as the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. jmchemsci.com A large HOMO-LUMO gap generally implies high stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites), such as the lone pairs on the nitrogen atoms of the amine groups, and electron-poor regions (electrophilic sites). nih.govresearchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Geometrical Parameters for this compound from DFT Optimization The following data are representative values expected from a DFT calculation at the B3LYP/6-311G+(d,p) level of theory and are intended for illustrative purposes.

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and validation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and the prediction of ¹H and ¹³C chemical shifts can help assign experimental spectra, especially for complex structures. nih.govnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govresearchgate.net The process involves optimizing the molecular geometry and then performing a GIAO calculation at a suitable level of theory, such as B3LYP/6-311G+(2d,p). researchgate.netnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, usually Tetramethylsilane (TMS), computed at the same level of theory. researchgate.net

The accuracy of these predictions is often high, with mean absolute deviations for ¹H NMR shifts typically falling within 0.2-0.4 ppm of experimental values. nih.gov For this compound, this method would predict distinct signals for the different protons: those on the cyclohexane ring (axial and equatorial), the methylene (B1212753) (-CH₂-) protons of the aminomethyl groups, and the amine (-NH₂) protons. Comparing these predicted shifts with an experimental spectrum allows for unambiguous assignment and structural confirmation. The validation of the computational method involves comparing calculated shifts for a set of known molecules against their experimental data to ensure the chosen level of theory is appropriate. mdpi.com

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO-DFT method, referenced to TMS. These values are illustrative of typical computational outputs.

Molecular Modeling of Coordination Environments and Reactivity

The two primary amine groups of this compound make it an excellent chelating ligand for forming stable complexes with various metal ions. nih.gov Molecular modeling and DFT are essential for studying the coordination chemistry of such ligands. mdpi.com These computational techniques can predict the geometry of the resulting metal complexes, the nature of the metal-ligand bonding, and the electronic structure of the coordinated species. rsc.org

For a given metal ion, such as Pt(II) or Pd(II), which commonly form square planar complexes with diamine ligands, DFT calculations can determine the most stable coordination geometry. nih.govacs.org This involves optimizing the structure of the complex to find the equilibrium bond lengths (e.g., Metal-Nitrogen) and bond angles (e.g., N-Metal-N). The calculated structural parameters can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com

Beyond static structures, computational chemistry can also model the reactivity of these complexes. weizmann.ac.il For instance, DFT can be used to map out the reaction pathways for ligand substitution or catalytic cycles. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction energies, providing a deeper understanding of the reaction mechanism. rsc.org This predictive capability is crucial in designing new metal complexes with tailored reactivity for applications in catalysis or medicine.

Table 3: Illustrative DFT-Calculated Structural Parameters for a Hypothetical [Pt(this compound)Cl₂] Complex

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a solid-state crystal is governed by a complex network of intermolecular interactions. dntb.gov.ua Understanding these interactions is fundamental to crystal engineering, which aims to design materials with specific properties. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.govscilit.com

The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules in the crystal. nih.gov This surface can be color-mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to strong interactions like hydrogen bonds. nih.govresearchgate.net

For this compound or its derivatives, the amine groups are expected to act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. Therefore, N-H···N or N-H···X (where X is another acceptor atom) hydrogen bonds would likely be significant in its crystal packing. nih.govmdpi.com

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Diamine Derivative Data is illustrative and based on typical findings for similar aliphatic amine compounds.

Advanced Analytical Methodologies for Characterization of 1 Aminomethyl Cyclohexyl Methanamine and Its Chemical Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and analysis of mixtures containing [1-(Aminomethyl)cyclohexyl]methanamine and its derivatives. Due to the lack of a strong chromophore in aliphatic amines, their direct detection by UV-Vis spectrophotometry is challenging. Consequently, pre-column derivatization is a commonly employed strategy to enhance detectability and improve chromatographic separation. sigmaaldrich.comthermofisher.com

A typical approach involves reacting the primary amine groups of this compound with a derivatizing agent that introduces a chromophoric or fluorophoric tag. thermofisher.com Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and 4-chloro-7-nitrobenzofurazane (NBD-Cl) are effective for this purpose, reacting under mild conditions to form stable, highly detectable derivatives. sigmaaldrich.commdpi.com

The separation of these derivatives is generally achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. sigmaaldrich.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH. mdpi.comresearchgate.net Gradient elution may be employed to achieve optimal separation of multiple components in a mixture. researchgate.net Detection is then performed using a UV-Vis or fluorescence detector, depending on the properties of the derivatizing agent used. mdpi.com The choice of a polar-modified C18 column can sometimes provide superior resolution for aryldiamine transformation products. researchgate.net

Below is an interactive data table summarizing typical HPLC conditions for the analysis of aliphatic diamines following derivatization.

ParameterTypical Value/Condition
Stationary Phase Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer
Elution Mode Isocratic or Gradient
Derivatization Reagent DMQC-OSu, NBD-Cl, OPA, FMOC-Cl
Detection UV-Vis or Fluorescence
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 - 40 °C

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are vital for evaluating the thermal stability and decomposition behavior of this compound and its chemical derivatives, such as metal complexes. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org

For derivatives of cyclohexane (B81311), thermal decomposition often begins with the fission of C-C bonds. rsc.orgrsc.org In the case of metal complexes where this compound acts as a ligand, TGA curves typically show multi-step decomposition patterns. The initial mass loss often corresponds to the removal of solvent molecules, such as water, from the crystal lattice. mdpi.com Subsequent decomposition stages at higher temperatures involve the breakdown of the organic ligand, ultimately leaving a residue of the metal oxide. mdpi.com

The thermal stability of such complexes is indicated by the onset temperature of decomposition. For instance, studies on various metal complexes show decomposition of the organic ligand occurring in ranges from 200-440 °C, with final residues forming at temperatures as high as 720 °C. mdpi.combendola.com The thermal decomposition of related compounds like n-hexane has been shown to be temperature-dependent, with higher temperatures accelerating the rate of decomposition. frontiersin.org

The following interactive table presents hypothetical TGA data for a metal complex of this compound, illustrating a typical decomposition profile.

Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Process
1 70 - 1205%Loss of lattice water
2 250 - 45045%Decomposition of the organic ligand
3 > 60020%Formation of metal oxide

Conductivity Measurements in Solution and Solid State

Conductivity measurements are crucial for characterizing the electrical properties of derivatives of this compound, particularly its metal complexes and coordination polymers. ukm.myrsc.org These materials can exhibit semiconducting behavior, where their electrical conductivity increases with temperature. bendola.com

In the solid state, conductivity is typically measured on pressed pellets of the material using an impedance analyzer with an alternating current (AC) voltage. ukm.my The conductivity (σ) can be calculated from the bulk resistance of the sample. Studies on coordination polymers have shown that conductivity can be significantly influenced by the ligand structure and the resulting intermolecular interactions, such as π-π stacking. nih.gov For instance, some coordination polymers exhibit conductivity values in the range of 10⁻⁷ to 10⁻⁵ S cm⁻¹. nih.gov The introduction of dopants or chemical reduction can also dramatically enhance the electrical conductivity of these materials. bohrium.com

In solution, molar conductivity measurements of metal complexes can provide insights into their electrolytic nature. nih.gov Low molar conductance values, typically in the range of 9-26 Ω⁻¹ mol⁻¹ cm² in solvents like DMF, suggest a non-electrolytic character, indicating that any anions are part of the coordination sphere rather than free ions in solution. nih.gov

An interactive data table summarizing conductivity data for different types of compounds is presented below.

Compound TypeStateTypical ConductivityNature
Metal ComplexSolution (DMF)9-26 Ω⁻¹ mol⁻¹ cm²Non-electrolytic
Coordination PolymerSolid State10⁻⁷ - 10⁻⁵ S cm⁻¹Semiconducting
Doped Coordination PolymerSolid State> 10⁻³ S cm⁻¹Conducting

Other Advanced Characterization Techniques (e.g., Magnetic Susceptibility)

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of metal complexes derived from this compound. This technique provides information about the number of unpaired electrons in a transition metal complex, which in turn helps to elucidate its geometry and bonding. researchgate.netdalalinstitute.com

The magnetic moment of a complex is determined from its magnetic susceptibility, often measured using methods like the Guoy method or a SQUID magnetometer. dalalinstitute.com For first-row transition metal complexes, the experimentally determined effective magnetic moment is often close to the spin-only value, which can be calculated based on the number of unpaired electrons. researchgate.net

For example, copper(II) complexes, which have a d⁹ electronic configuration with one unpaired electron, are expected to exhibit paramagnetism. rsc.org The magnetic properties of polynuclear complexes, where multiple metal centers are bridged by ligands, can reveal the nature of the magnetic exchange coupling (ferromagnetic or antiferromagnetic) between the metal ions. lucp.net This coupling is influenced by factors such as the distance between metal centers and the bridging angles. lucp.net Studies on copper(II) complexes with bidentate ligands have shown a wide range of magnetic behaviors, from antiferromagnetic to ferromagnetic interactions, depending on the specific structure. rsc.orgnih.gov

The following interactive table provides expected magnetic moments for high-spin octahedral complexes of some first-row transition metals that could be formed with this compound.

Metal IonUnpaired ElectronsSpin-Only Magnetic Moment (μs) in Bohr Magnetons (BM)
Co(II)33.87
Ni(II)22.83
Cu(II)11.73

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identifies substituents on the cyclohexyl ring (e.g., δ 2.5–3.0 ppm for aminomethyl protons) and confirms stereochemistry .
  • HR-MS (ESI+) : Validates molecular weight (e.g., m/z 170.3 for [M+H]⁺) and detects impurities .
  • IR spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

How do stereochemical considerations impact the synthesis and isolation of cis/trans isomers in related cyclohexylmethanamine derivatives?

Advanced Research Question
Stereoisomers arise from the cyclohexane chair conformation. For example, 1,4-bis(aminomethyl)cyclohexane exists as cis/trans mixtures, requiring:

  • Chromatographic separation : Chiral columns (e.g., cellulose-based) or derivatization with chiral auxiliaries .
  • Crystallization : Differential solubility of diastereomeric salts (e.g., tartrate derivatives) .
  • Computational modeling : Predicts isomer stability and guides reaction design to favor desired configurations .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • First aid : Immediate rinsing with water for skin/eye exposure; medical consultation if ingested .

What strategies address discrepancies in reaction yields when scaling up from small-scale to pilot-scale synthesis?

Advanced Research Question

  • Kinetic profiling : Monitor reaction progression via in-situ FTIR or HPLC to identify rate-limiting steps .
  • Mixing efficiency : Adjust stirrer speed or switch to continuous-flow reactors to maintain homogeneity .
  • Catalyst recovery : Immobilized catalysts (e.g., Pd on carbon) reduce metal leaching and improve recyclability .

How does the choice of catalyst influence the regioselectivity in substitution reactions of this compound?

Advanced Research Question

  • Acid catalysts (e.g., H₂SO₄) : Favor electrophilic substitution at electron-rich positions (e.g., para to amino groups) .
  • Base catalysts (e.g., NaH) : Promote deprotonation, enabling nucleophilic attack at sterically accessible sites .
  • Transition-metal catalysts (e.g., Pd) : Direct cross-coupling to aromatic halides via oxidative addition .

What are the common side reactions encountered during synthesis, and how can they be mitigated?

Basic Research Question

  • Over-oxidation : Use mild oxidizing agents (e.g., H₂O₂ instead of KMnO₄) to prevent degradation of amino groups .
  • Dimerization : Limit reaction time and employ dilute conditions to reduce intermolecular coupling .
  • Byproduct formation : Scavenger resins (e.g., polymer-bound triphenylphosphine) trap reactive intermediates .

What computational methods predict feasible synthetic pathways for novel derivatives of this compound?

Advanced Research Question

  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes using known reaction templates and plausibility scores .
  • DFT calculations : Assess thermodynamic feasibility of intermediates (e.g., transition-state energies for cyclization) .
  • Machine learning : Trained on reaction databases to predict optimal solvents/catalysts for new substrates .

What are the solubility and stability profiles of this compound under various pH and temperature conditions?

Basic Research Question

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO); limited in water (<1 g/L at 25°C) .
  • Stability : Degrades above 80°C; stable at pH 6–8 but prone to hydrolysis under strongly acidic/basic conditions .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Aminomethyl)cyclohexyl]methanamine
Reactant of Route 2
[1-(Aminomethyl)cyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.